N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a dimethylphenyl group, and an imidazole ring, which are connected through a sulfanyl-acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Phenol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14-9-15(2)11-16(10-14)24-8-7-22-21(24)28-13-20(25)23-18-6-5-17(26-3)12-19(18)27-4/h5-12H,13H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKCLNKESPMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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